molecular formula C12H12N2O2S B14195119 Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester CAS No. 850760-58-6

Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester

Cat. No.: B14195119
CAS No.: 850760-58-6
M. Wt: 248.30 g/mol
InChI Key: DJMNLIXWOFOYJG-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenecarbothioic acid moiety with a cyano group at the 4-position and an S-[2-(acetylamino)ethyl] ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester typically involves the reaction of benzenecarbothioic acid derivatives with appropriate reagents to introduce the cyano and S-[2-(acetylamino)ethyl] ester groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions can vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester include:

  • Benzenecarbothioic acid, 4-cyano-, S-ethyl ester
  • Benzenecarbothioic acid, 4-cyano-, S-methyl ester

Uniqueness

What sets this compound apart is its specific ester group, which can impart unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

850760-58-6

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

S-(2-acetamidoethyl) 4-cyanobenzenecarbothioate

InChI

InChI=1S/C12H12N2O2S/c1-9(15)14-6-7-17-12(16)11-4-2-10(8-13)3-5-11/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

DJMNLIXWOFOYJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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